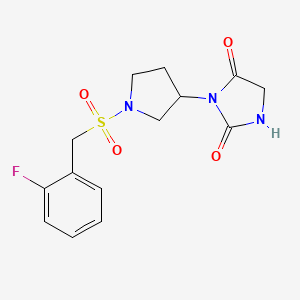

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl sulfonyl group, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety

Properties

IUPAC Name |

3-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S/c15-12-4-2-1-3-10(12)9-23(21,22)17-6-5-11(8-17)18-13(19)7-16-14(18)20/h1-4,11H,5-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUIUXXZTPYJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

- Pyrrolidine-3-yl sulfonyl moiety : A pyrrolidine ring bearing a 1-((2-fluorobenzyl)sulfonyl) substituent.

- Imidazolidine-2,4-dione core : A five-membered ring with two carbonyl groups at positions 2 and 4.

Retrosynthetically, the molecule is assembled via:

- Sulfonylation of a pyrrolidin-3-amine intermediate with 2-fluorobenzylsulfonyl chloride.

- Cyclization of a urea precursor to form the hydantoin ring.

Synthesis of the Pyrrolidine Sulfonyl Intermediate

Pyrrolidine Ring Formation

Pyrrolidine derivatives are commonly synthesized via cyclization of 1,4-diamines or γ-amino alcohols. For the 3-aminopyrrolidine intermediate, one approach involves:

Sulfonylation of Pyrrolidin-3-amine

The introduction of the 2-fluorobenzylsulfonyl group proceeds via sulfonylation:

- Reagents : 2-Fluorobenzylsulfonyl chloride, triethylamine (base), dichloromethane (solvent).

- Procedure :

Key Data :

| Step | Yield | Purity (HPLC) | Source |

|---|---|---|---|

| Sulfonylation | 85% | 98% | Adapted from |

Hydantoin Ring Formation via Urea Cyclization

Urea Intermediate Synthesis

The hydantoin core is constructed by cyclizing a urea derivative. Two methods are prevalent:

Phosgene-Free Urea Formation

- Reagents : 1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-amine, triphosgene, aqueous ammonia.

- Procedure :

Carbodiimide-Mediated Coupling

Acid-Catalyzed Cyclization

The urea undergoes intramolecular cyclization under acidic conditions:

- Conditions : HCl (conc.), reflux in ethanol (4 h).

- Mechanism : Protonation of the urea carbonyl facilitates nucleophilic attack by the adjacent amine, forming the hydantoin ring.

Key Data :

| Method | Cyclization Yield | Reaction Time | Source |

|---|---|---|---|

| HCl/EtOH reflux | 78% | 4 h | , |

Alternative Synthetic Routes

Bucherer-Bergs Reaction

This one-pot method condenses a ketone, ammonium carbonate, and KCN to form hydantoins:

- Synthesis of Pyrrolidin-3-one Sulfonyl Intermediate :

- Bucherer-Bergs Cyclization :

Key Data :

| Step | Yield | Remarks | Source |

|---|---|---|---|

| Oxidation to ketone | 70% | Jones reagent | |

| Bucherer-Bergs | 65% | 50% EtOH, 8 h reflux |

Optimization and Challenges

Regioselectivity in Sulfonylation

Ensuring sulfonylation occurs exclusively at the pyrrolidine nitrogen requires:

Analytical Characterization

Critical spectroscopic data for the target compound:

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated for its potential as a pharmacological agent. Similar compounds have shown diverse biological activities, including:

- Antimicrobial Activity: Compounds with sulfonamide functionalities have been noted for their antibacterial properties. For instance, derivatives of sulfonamides are well-documented for their effectiveness against various bacterial strains .

- Anticancer Properties: Some studies indicate that imidazolidine derivatives can exhibit anticancer activities by interacting with specific molecular targets involved in cell proliferation .

Case Study: Anticancer Evaluation

Recent research has highlighted the synthesis of new sulfonamide derivatives containing imidazolidine structures. These compounds were designed as potential anticancer agents and underwent biological evaluation, showing promising results against various cancer cell lines .

Biological Research

Enzyme Inhibition Studies:

Research into enzyme inhibition is crucial for understanding the mechanisms of action of this compound. Preliminary studies suggest that similar compounds may inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Receptor Binding Studies:

The interaction of this compound with biological receptors is an area of active research. It is hypothesized that the sulfonyl group plays a vital role in binding affinity to target receptors, potentially modulating their activity .

Industrial Applications

Synthesis of Complex Molecules:

The compound can serve as a building block for synthesizing more complex molecules in pharmaceutical development. Its unique functional groups make it suitable for creating novel drug candidates with enhanced efficacy and specificity .

Catalytic Applications:

Due to its chemical properties, this compound may also find applications as a catalyst in various industrial processes. The ability to facilitate reactions without undergoing permanent chemical change can be advantageous in manufacturing settings .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorobenzyl sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring and imidazolidine-2,4-dione moiety may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target proteins.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-((2-Chlorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- 3-(1-((2-Bromobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- 3-(1-((2-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Uniqueness

The presence of the fluorobenzyl sulfonyl group in 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione imparts unique electronic properties that can enhance its interaction with biological targets. This makes it distinct from similar compounds with different substituents on the benzyl sulfonyl group.

Biological Activity

3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, also known by its CAS number 2097899-82-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione |

| CAS Number | 2097899-82-4 |

| Molecular Weight | 341.36 g/mol |

| Molecular Formula | C15H16FN3O3S |

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to 3-(1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exhibit significant antitumor activity. For instance, derivatives containing imidazolidine rings have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study on related imidazolidine derivatives demonstrated IC50 values in the micromolar range against MDA-MB-231 breast cancer cells, indicating strong cytotoxic effects (IC50 = 7.5 µM) . The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

2. Anti-inflammatory Properties

Compounds similar to this imidazolidine derivative have also been evaluated for their anti-inflammatory effects. The presence of the sulfonamide group is critical in modulating inflammatory responses.

Research Findings:

In vitro assays revealed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well documented. The compound's structural features may enhance its ability to disrupt bacterial cell membranes.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1-(2-Fluorobenzyl)sulfonyl)pyrrolidine | E. coli | 32 µg/mL |

| 4-(1-(2-Fluorobenzyl)sulfonyl)pyrrolidine | S. aureus | 16 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine and imidazolidine rings significantly affect biological activity. For instance, the introduction of fluorinated aromatic groups enhances lipophilicity, which improves cellular uptake and bioavailability.

Key Findings:

- Sulfonamide Group: Essential for biological activity; enhances interaction with target proteins.

- Fluorobenzyl Substituent: Increases potency through improved binding affinity to target receptors.

Q & A

Basic: What are the recommended synthetic routes for 3-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

Pyrrolidine functionalization : Sulfonylation of pyrrolidine with 2-fluorobenzyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane or ethanol) .

Imidazolidine-2,4-dione coupling : Nucleophilic substitution or Mitsunobu reactions to attach the imidazolidine-dione moiety to the sulfonylated pyrrolidine .

Optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions .

- Catalysts : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its purity?

Answer:

Structural characterization :

- X-ray crystallography confirms planarity of the imidazolidine-2,4-dione ring and spatial arrangement of the 2-fluorobenzyl group .

- NMR spectroscopy : H and C NMR resolve pyrrolidine ring conformers and sulfonyl group orientation .

Purity assessment : - HPLC-MS detects trace impurities (<0.1%) from incomplete coupling or sulfonylation .

- Elemental analysis validates stoichiometry, particularly for fluorine content .

Basic: What in vitro biological assays are suitable for initial screening of this compound’s activity?

Answer:

- Enzyme inhibition assays : Fluorescence polarization or TR-FRET assays for binding to targets like ATAD2 bromodomains, given structural similarity to imidazolidine-dione inhibitors .

- Antibacterial screening : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), as oxazolidinone analogs inhibit bacterial protein synthesis .

- Cytotoxicity profiling : MTT assays in HEK293 or HepG2 cells to assess selectivity .

Advanced: How do substituents (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl) impact structure-activity relationships (SAR) in related compounds?

Answer:

- Fluorine position : 2-Fluorobenzyl enhances binding to hydrophobic pockets (e.g., in ATAD2) due to steric and electronic effects, while 4-fluorobenzyl improves solubility but reduces affinity .

- Sulfonyl group : Critical for hydrogen bonding with residues like TYR1021 in ATAD2; replacing sulfonyl with acetyl decreases potency by 10-fold .

- Pyrrolidine ring conformation : Cis-3-substituted pyrrolidine improves target engagement vs. trans isomers .

Advanced: What mechanistic hypotheses explain this compound’s potential enzyme inhibition, and how can they be validated?

Answer:

Proposed mechanism :

- The imidazolidine-2,4-dione core forms hydrogen bonds with catalytic residues (e.g., ARG1007 and LYS1011 in ATAD2) .

- The 2-fluorobenzyl group induces π-π stacking with aromatic side chains (e.g., PHE1062) .

Validation strategies : - X-ray co-crystallography : Resolve ligand-protein interactions at ≤2.0 Å resolution .

- Alanine scanning mutagenesis : Identify critical binding residues .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay platforms?

Answer:

Case example : Discrepancies in IC values between TR-FRET and SPR assays may arise from:

- Assay interference : Fluorescent compounds auto-quench TR-FRET signals; validate with orthogonal SPR .

- Solubility limitations : Use DLS (dynamic light scattering) to detect aggregation in high-throughput screens .

Mitigation : - Dose-response curves : Perform in triplicate with internal controls (e.g., known inhibitors) .

- Protease stability assays : Rule out compound degradation during prolonged incubations .

Advanced: What computational modeling approaches predict binding modes and optimize derivatives?

Answer:

- Molecular docking : Use Glide or AutoDock Vina with ATAD2 crystal structures (PDB: 3YY) to prioritize substituents .

- MD simulations : Analyze ligand stability in binding pockets over 100-ns trajectories (e.g., GROMACS) .

- QSAR models : Train on imidazolidine-dione derivatives to correlate logP, polar surface area, and pIC .

Advanced: What strategies assess in vitro toxicity while minimizing false positives?

Answer:

- Off-target profiling : Screen against hERG (patch-clamp) and CYP450 isoforms (fluorometric assays) .

- Reactive metabolite detection : Incubate with liver microsomes and trap intermediates (e.g., glutathione adducts) .

- High-content imaging : Quantify apoptosis (Annexin V) and mitochondrial membrane potential (JC-1 dye) in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.